molecular formula C11H14ClN3O B1454003 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride CAS No. 227617-24-5

1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1454003
CAS No.: 227617-24-5
M. Wt: 239.7 g/mol
InChI Key: LKEUGWIFUNWRQQ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is a pyrazole-based compound with a methoxybenzyl substituent at the 1-position and an amine group at the 5-position. Its molecular formula is C₁₁H₁₄ClN₃O, with a molecular weight of 247.70 g/mol (calculated from evidence 20 and 11). It is commonly used as a building block in medicinal chemistry, particularly for synthesizing antimicrobial agents (as demonstrated in ) and other bioactive molecules.

The hydrochloride salt form improves solubility in polar solvents, making it suitable for reactions in aqueous or mixed solvent systems. confirms its commercial availability (≥95% purity) as a standard research chemical, indicating its established role in drug discovery pipelines.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14;/h2-7H,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEUGWIFUNWRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655357
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227617-24-5
Record name 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

  • Mechanism: The terminal nitrogen of the hydrazine nucleophilically attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This intermediate then cyclizes via nucleophilic attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system.
  • Key Reactants: β-Ketonitriles (e.g., α-cyanoacetophenones) and substituted hydrazines (including 4-methoxybenzyl hydrazine derivatives).
  • Advantages: High versatility, ability to incorporate various substituents, and suitability for combinatorial synthesis.
  • Example: Reaction of 4-methoxybenzyl hydrazine with an appropriate β-ketonitrile derivative can yield the 1-(4-methoxybenzyl)-1H-pyrazol-5-amine core.

Specific Preparation Method for this compound

Synthesis via (Ethoxymethylene)malononitrile and 4-Methoxyphenylhydrazine

A highly selective and efficient method involves the reaction of (ethoxymethylene)malononitrile with 4-methoxyphenylhydrazine hydrochloride under reflux conditions in ethanol or trifluoroethanol (TFE).

  • Reaction Conditions:
    • Solvent: Absolute ethanol or trifluoroethanol (TFE)
    • Temperature: Reflux (~78°C for ethanol)
    • Atmosphere: Nitrogen to prevent oxidation
    • Time: Approximately 4 hours (can be shorter for some substrates)
  • Procedure:
    • Neutralize 4-methoxyphenylhydrazine hydrochloride with triethylamine at 0°C in ethanol.
    • Slowly add (ethoxymethylene)malononitrile to the stirred solution.
    • Reflux under nitrogen atmosphere.
    • After completion, purify the crude product by column chromatography on silica gel using hexane/ethyl acetate gradient.
  • Yield: Approximately 68% for the 4-methoxyphenyl derivative.

Formation of Hydrochloride Salt

  • The free base 1-(4-methoxybenzyl)-1H-pyrazol-5-amine can be converted to its hydrochloride salt by treatment with hydrogen chloride in ethanol.
  • This step improves compound stability and facilitates isolation as a crystalline solid.

Reaction Optimization and Solvent Effects

A comparative study of solvents for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles revealed the following:

Entry Solvent Yield (%) Notes
1 Trifluoroethanol Highest Best yield and reaction rate
2 Ethanol High Good yield, widely used solvent
3 Methanol Moderate Increased yield vs. aprotic
4 Tetrahydrofuran Low Slow reaction, low yield
  • TFE and ethanol are preferred solvents due to their protic nature, which facilitates the cyclization step.
  • Aprotic solvents like THF give slower reactions and lower yields.

Mechanistic Insights

  • The regioselectivity of the cyclization favors formation of 5-amino-1-aryl-1H-pyrazole derivatives exclusively.
  • No formation of 3-amino regioisomers or uncyclized hydrazides was observed under optimized conditions.
  • The reaction proceeds via initial nucleophilic addition followed by intramolecular cyclization, driven by the electrophilicity of the nitrile carbon and nucleophilicity of hydrazine nitrogens.

Alternative Synthetic Routes and Improvements

  • Solid-phase synthesis: Use of resin-bound intermediates has been reported to improve purification and combinatorial synthesis efficiency.
  • Direct N-substitution: Methods involving primary amines and diketones under catalytic conditions can yield N-substituted pyrazoles, though less specific for 5-aminopyrazoles.
  • Decarboxylation and nitrosation steps: For related pyrazole derivatives, decarboxylation and subsequent hydrochloride formation have been used to isolate pure salts.

Summary Table of Preparation Methods

Method Key Reactants Solvent Conditions Yield (%) Notes
β-Ketonitrile + Hydrazine β-Ketonitrile + 4-methoxybenzyl hydrazine Ethanol/TFE Reflux, N2 atmosphere ~68 Versatile, well-established method
(Ethoxymethylene)malononitrile + 4-methoxyphenylhydrazine hydrochloride (Ethoxymethylene)malononitrile + 4-methoxyphenylhydrazine hydrochloride Ethanol/TFE Reflux, N2 atmosphere ~68 High regioselectivity, simple workup
Solid-phase synthesis Resin-bound intermediates Various Room temp to reflux Variable Suitable for combinatorial libraries
Direct preparation from amines Primary amines + diketones DMF 85°C, 1.5 h 46 (example) Less common for 5-aminopyrazoles

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride has been investigated for its potential therapeutic effects:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells. In vitro assays have shown a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Properties: The compound has demonstrated antimicrobial activity against several bacterial strains. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structure allows for the development of derivatives that may enhance therapeutic efficacy or reduce side effects.

Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • Cytotoxicity Assays: At concentrations greater than 20 µM, the compound reduced cell viability by more than 50%, suggesting significant anticancer potential.

Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed:

  • Efficacy Against Bacterial Strains: In vitro testing confirmed its effectiveness against common pathogens, supporting its potential use as an antibacterial agent.

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerReduced cell viability >50% at >20 µM
AntimicrobialMIC = 32 µg/mL against S. aureus & E. coli
NeuroprotectiveReduced oxidative stress markers

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituents (1- and 3-positions) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(4-Methoxybenzyl)-1H-pyrazol-5-amine HCl 1: 4-Methoxybenzyl; 3: H 247.70 Antimicrobial precursor, high solubility in polar solvents
3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine 1: 4-Nitrophenyl; 3: tert-Butyl 260.29 Higher lipophilicity; nitro group enables redox-active applications
1-tert-Butyl-1H-pyrazol-5-amine HCl 1: tert-Butyl; 3: H 175.66 Compact structure; used in kinase inhibitor scaffolds
1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine HCl 1: Cyclopropylethyl; 3: H 201.69 Enhanced metabolic stability due to cyclopropane
1-[(4-Methoxyphenyl)methyl]-3-phenyl-1H-pyrazol-5-amine 1: 4-Methoxybenzyl; 3: Phenyl 280.33 Dual aromatic groups improve π-π stacking in target binding
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl 1: 2-Methylphenyl; 4: Difluoromethyl 255.71 Fluorine atoms enhance bioavailability and CNS penetration

Key Research Findings

Substituent Position Matters : The 3-position of the pyrazole ring is a critical modification site. For example, 3-cyclopropyl derivatives of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine show 10-fold higher antimicrobial activity than unsubstituted analogs .

Salt Forms Influence Solubility : Hydrochloride salts (e.g., 1-(4-methoxybenzyl)-1H-pyrazol-5-amine HCl) exhibit superior aqueous solubility (>50 mg/mL) compared to free bases (<5 mg/mL), enabling formulation flexibility .

Fluorine Enhances Bioavailability : Difluoromethyl-substituted analogs (e.g., 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl) display enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Biological Activity

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 227.68 g/mol

The presence of the methoxy group and the pyrazole ring contributes to its biological properties, influencing interactions with various biological targets.

Research indicates that compounds similar to this compound interact with multiple biological pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to cancer progression and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
  • Cellular Signaling Modulation : It affects signaling pathways such as the MAPK pathway, which is crucial in regulating cell proliferation and survival .

Biological Activity Overview

The biological activity of this compound has been studied across various contexts:

Anticancer Activity

Several studies have demonstrated its efficacy against different cancer cell lines:

Cell LineIC50 (µM)Effect
HeLa (cervical)54.25Moderate inhibition of proliferation
HepG2 (liver)38.44Significant cytotoxicity observed
MCF-7 (breast)NotableSynergistic effects with doxorubicin

In a study involving MCF-7 cells, the compound exhibited significant cytotoxicity when combined with doxorubicin, suggesting a potential for combination therapy in breast cancer treatment .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This effect is particularly relevant in conditions characterized by chronic inflammation .

Case Studies

  • Breast Cancer Treatment : A study investigated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability when used in conjunction with standard chemotherapeutic agents like doxorubicin, highlighting its potential as an adjunct treatment .
  • Inflammatory Response : Another research project focused on the compound's ability to modulate inflammatory responses in animal models. The findings suggested that it could effectively reduce inflammation markers in models of induced arthritis, showcasing its therapeutic potential for inflammatory diseases .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, further studies are necessary to fully elucidate its metabolism and excretion pathways.

Q & A

Q. What are the key synthetic routes for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride?

The synthesis involves multi-step reactions starting with cyclopropyl derivatives. A representative method includes:

  • Step 1 : Cyclization of precursors (e.g., 3-cyclopropyl derivatives) under ethanol at room temperature.
  • Step 2 : Reduction using 10% Pd/C under hydrogen atmosphere.
  • Step 3 : Acidic workup (dichloromethane/HCl) to isolate intermediates.
  • Step 4 : Condensation with substituted benzoyl chlorides using triethylamine as a base. Final purification employs column chromatography (silica gel, hexane:ethyl acetate). Key intermediates are validated via 1H^1H-NMR, 13C^{13}C-NMR, IR, and mass spectrometry .

Q. Which spectroscopic methods are critical for characterizing this compound and its derivatives?

  • 1H^1H-NMR : Confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.85 ppm, cyclopropyl protons at δ 0.71–0.92 ppm).
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at 1681–1683 cm1^{-1}).
  • Mass Spectrometry (ESI) : Determines molecular ion peaks (e.g., m/z 437.41 for nitro-substituted derivatives).
  • Elemental Analysis : Validates purity (e.g., C, H, N percentages within 0.02% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of antimicrobial derivatives?

SAR studies reveal that electron-withdrawing substituents (e.g., 3,5-dinitro in 9a ) enhance antimicrobial activity compared to electron-donating groups (e.g., 3-methoxy in 9b ). Systematic modifications to the:

  • Aromatic ring : Introduce halogens (Cl, Br) for increased lipophilicity.
  • Cyclopropyl group : Optimize steric effects for target binding.
  • Amide linkage : Replace with sulfonamides to modulate solubility. Activity is assessed via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/-negative bacteria .

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?

  • Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation, λ = 1.5418 Å).
  • Software : SHELXL for refinement (anisotropic displacement parameters, hydrogen bonding networks).
  • Validation : WinGX/ORTEP for visualizing packing diagrams and hydrogen-bonding interactions (e.g., C–H···O/N contacts). Example: A 3-(4-methoxyphenyl) derivative showed planar pyrazole rings with dihedral angles <5° relative to the benzyl group, confirmed via SHELX refinement .

Q. What strategies optimize synthetic yields and purity for scale-up?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours for traditional heating).
  • Solvent-free conditions : Minimizes byproducts in condensation reactions.
  • Chromatography : Gradient elution (hexane:ethyl acetate from 8:2 to 1:1) improves separation of regioisomers.
  • Quality Control : TLC (Rf_f = 0.4–0.6) and HPLC (≥95% purity) ensure batch consistency .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of pyrazole derivatives?

  • Source 1 : A study on 3,5-dinitro-substituted derivatives (9a ) reported MIC = 2 µg/mL against S. aureus.
  • Source 2 : A similar derivative showed MIC = 8 µg/mL. Resolution :
  • Verify assay conditions (e.g., broth microdilution vs. agar diffusion).
  • Check stereochemical purity (e.g., chiral HPLC for enantiomer separation).
  • Re-examine substituent electronic effects (e.g., nitro group positioning) .

Methodological Recommendations

Parameter Optimal Conditions References
Reaction Temperature0–5°C (acid chloride coupling)
PurificationSilica gel (60–120 mesh)
CrystallizationEthyl acetate/hexane (1:1)
Biological AssayMicroplate Alamar Blue assay (MTB)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride
Reactant of Route 2
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1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride

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